(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine is a chemical compound that belongs to the class of benzofurans. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This particular compound is characterized by the presence of bromine and chlorine substituents, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a benzofuran precursor, followed by amination. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Addition Reactions: The benzofuran ring can participate in addition reactions with halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine), reducing agents (e.g., sodium borohydride), and oxidizing agents (e.g., potassium permanganate). The reactions are typically carried out in solvents such as dichloromethane, ethanol, or acetonitrile, under controlled temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzofuran derivatives, while oxidation and reduction can lead to the formation of different functionalized compounds.
Scientific Research Applications
(3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets. The presence of bromine and chlorine atoms can enhance its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives with different substituents, such as:
- 7-Bromo-2,3-dihydro-1-benzofuran-3-amine
- 5-Chloro-2,3-dihydro-1-benzofuran-3-amine
- 7-Bromo-5-chloro-1-benzofuran
Uniqueness
The uniqueness of (3R)-7-Bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine lies in its specific stereochemistry and the presence of both bromine and chlorine substituents
Properties
Molecular Formula |
C8H7BrClNO |
---|---|
Molecular Weight |
248.50 g/mol |
IUPAC Name |
(3R)-7-bromo-5-chloro-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C8H7BrClNO/c9-6-2-4(10)1-5-7(11)3-12-8(5)6/h1-2,7H,3,11H2/t7-/m0/s1 |
InChI Key |
XCQGMCQQUZKXNJ-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)Cl)Br)N |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)Cl)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.